Kanamycin C is produced naturally by Streptomyces kanamyceticus, which also produces other kanamycins such as Kanamycin A and Kanamycin B. The extraction of Kanamycin C from this organism typically occurs as a minor by-product during the fermentation process aimed at producing Kanamycin A and B, making its isolation challenging and often inefficient .
Kanamycin C is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino sugars connected by glycosidic bonds, which confer their antibacterial properties by inhibiting bacterial protein synthesis. Kanamycin C specifically falls under the subclass of 3-deoxykanamycins, which are modified forms that exhibit variations in their antibacterial spectrum and resistance profiles.
The synthesis of Kanamycin C can be achieved through various methods, including semi-synthetic routes that modify existing kanamycins. One notable method involves treating the primary 6'-amino group of Kanamycin B with specific reagents to yield Kanamycin C and its derivatives .
The molecular structure of Kanamycin C features multiple amino groups and hydroxyl groups, contributing to its solubility and interaction with bacterial ribosomes. Its chemical formula is , and it has a molecular weight of approximately 576.5 g/mol.
Kanamycin C undergoes several chemical reactions that can modify its structure for therapeutic purposes or enhance its efficacy against resistant bacterial strains.
Kanamycin C exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S subunit of the bacterial ribosome, causing misreading of mRNA and ultimately leading to the production of nonfunctional proteins.
Kanamycin C has several applications in both clinical and research settings:
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